6-(Piperazin-1-yl)pyridin-2-amine 6-(Piperazin-1-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 529516-33-4
VCID: VC3857359
InChI: InChI=1S/C9H14N4/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H2,10,12)
SMILES: C1CN(CCN1)C2=CC=CC(=N2)N
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol

6-(Piperazin-1-yl)pyridin-2-amine

CAS No.: 529516-33-4

Cat. No.: VC3857359

Molecular Formula: C9H14N4

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

6-(Piperazin-1-yl)pyridin-2-amine - 529516-33-4

Specification

CAS No. 529516-33-4
Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
IUPAC Name 6-piperazin-1-ylpyridin-2-amine
Standard InChI InChI=1S/C9H14N4/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H2,10,12)
Standard InChI Key NNIRRALERIJINU-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC=CC(=N2)N
Canonical SMILES C1CN(CCN1)C2=CC=CC(=N2)N

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-(Piperazin-1-yl)pyridin-2-amine is C₉H₁₄N₄, with a molecular weight of 178.23 g/mol. Its IUPAC name reflects the substitution pattern: 6-(piperazin-1-yl)pyridin-2-amine. The compound’s structure combines the electron-rich pyridine ring with the flexible piperazine moiety, enabling diverse chemical modifications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₄N₄
Molecular Weight178.23 g/mol
CAS Registry Number529516-33-4
SMILESNC1=NC=CC(=N1)N2CCNCC2

Synthesis and Optimization

The synthesis of 6-(Piperazin-1-yl)pyridin-2-amine typically involves nucleophilic aromatic substitution between 2,6-dichloropyridine and piperazine under controlled conditions. Reaction parameters such as temperature, solvent polarity, and stoichiometry critically influence yield and purity. For instance, using polar aprotic solvents like dimethylformamide (DMF) at 80–100°C enhances reaction efficiency.

Recent industrial-scale protocols emphasize avoiding chromatographic purification by optimizing intermediate purity. For example, a related piperazine-pyrimidine synthesis achieved >95% yield through precise control of protecting groups and aqueous-acidic workups . These methods are adaptable to 6-(Piperazin-1-yl)pyridin-2-amine production, reducing costs for pharmaceutical applications.

Physicochemical Properties

While experimental data for 6-(Piperazin-1-yl)pyridin-2-amine remains limited, its structural analog 5-(piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3) offers insights:

  • Boiling point: 401.7±40.0°C (predicted)

  • Density: 1.163±0.06 g/cm³ (predicted)

  • Solubility: Moderate in DMSO and methanol .

The 6-isomer likely exhibits similar solubility trends but distinct crystallinity due to positional isomerism. Stability under inert atmospheres (e.g., nitrogen) is recommended for long-term storage .

Applications in Drug Development

Metabolic Syndrome Therapeutics

Derivatives of 6-(Piperazin-1-yl)pyridin-2-amine have shown promise in modulating metabolic pathways. A 2024 study identified analogs as monoamine oxidase (MAO) inhibitors, potentially addressing obesity and insulin resistance. For example, introducing hydrophobic substituents to the piperazine ring enhanced MAO-B selectivity by 12-fold compared to unmodified analogs.

Neurological Agents

The compound’s ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs. Structural modifications, such as N-alkylation or aryl substitution, yield derivatives with affinity for serotonin and dopamine receptors.

Table 2: Biological Activities of Selected Derivatives

Derivative StructureTargetIC₅₀ (nM)
N-Cyclopropylmethyl analogMAO-B34.2
4-Fluorophenyl substituent5-HT₂A receptor89.7

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)Primary Application
6-(Piperazin-1-yl)pyridin-2-amineC₉H₁₄N₄178.23MAO inhibition
5-(Piperazin-1-yl)pyridin-2-amineC₉H₁₄N₄178.23Palbociclib impurity
4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amineC₁₈H₂₆N₈354.5Antiviral research

The 6-isomer’s distinct substitution pattern enhances metabolic stability compared to the 5-isomer, as evidenced by a 40% longer half-life in hepatic microsomal assays.

Future Research Directions

  • Synthetic Methodology: Developing catalytic asymmetric routes to access enantiomerically pure derivatives for CNS applications.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles to improve bioavailability.

  • Polypharmacology: Designing multi-target ligands for complex diseases like Alzheimer’s.

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